Welcome to the BenchChem Online Store!
molecular formula C16H19IN4O3 B8782779 RO-41

RO-41

Cat. No. B8782779
M. Wt: 442.25 g/mol
InChI Key: YLCVTWRBGAUCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07799796B2

Procedure details

To a solution of 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (1.0 g, 2.5 mmoles) in CH2Cl2 (80 ml) cooled at 0° C. was added pyridine (2.6 g, 36 mmole) and trimethylsilylchloride (2.70 g, 25 mmole). The reaction mixture was stirred at room temperature for two hours, then recooled to 0° C. and acetyl chloride (0.22 g, 2.75 mmole) was added dropwise. After stirring at 0° C. for 90 minutes, methanol (20 ml) was added and stirring was continued for 16 hours. Solvent was removed under reduced pressure and the residue was treated with water (400 ml). The white insoluble material was collected by filtration and subject to flash chromatography on silica gel, eluting with 2% CH3OH, 0.1% NH4OH in CH2Cl2 to give N-[4-amino-5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidin-2-yl]-acetamide (0.094 g, MS (M+H)=443), N-[2-Acetylamino-5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidin-4-yl]-acetamide (0.187 g, MS (M+H)=485), and a third fraction containing a mixture of N-[4-amino-5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidin-2-yl]-acetamide and N-[2-Acetylamino-5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidin-4-yl]-acetamide (0.524 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
0.22 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([O:20][CH3:21])=[CH:4][C:5]([CH:17]([CH3:19])[CH3:18])=[C:6]([CH:16]=1)[O:7][C:8]1[C:9]([NH2:15])=[N:10][C:11]([NH2:14])=[N:12][CH:13]=1.N1[CH:27]=[CH:26]C=CC=1.C[Si](Cl)(C)C.[C:33](Cl)(=[O:35])[CH3:34].C[OH:38]>C(Cl)Cl>[NH2:15][C:9]1[C:8]([O:7][C:6]2[CH:16]=[C:2]([I:1])[C:3]([O:20][CH3:21])=[CH:4][C:5]=2[CH:17]([CH3:19])[CH3:18])=[CH:13][N:12]=[C:11]([NH:14][C:33](=[O:35])[CH3:34])[N:10]=1.[C:33]([NH:14][C:11]1[N:10]=[C:9]([NH:15][C:26](=[O:38])[CH3:27])[C:8]([O:7][C:6]2[CH:16]=[C:2]([I:1])[C:3]([O:20][CH3:21])=[CH:4][C:5]=2[CH:17]([CH3:19])[CH3:18])=[CH:13][N:12]=1)(=[O:35])[CH3:34]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C(=CC(=C(OC=2C(=NC(=NC2)N)N)C1)C(C)C)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.7 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
0.22 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recooled to 0° C.
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 90 minutes
Duration
90 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with water (400 ml)
FILTRATION
Type
FILTRATION
Details
The white insoluble material was collected by filtration
WASH
Type
WASH
Details
eluting with 2% CH3OH, 0.1% NH4OH in CH2Cl2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=NC=C1OC1=C(C=C(C(=C1)I)OC)C(C)C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.094 g
Name
Type
product
Smiles
C(C)(=O)NC1=NC=C(C(=N1)NC(C)=O)OC1=C(C=C(C(=C1)I)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.187 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.